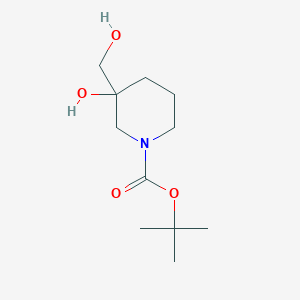

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-5-11(15,7-12)8-13/h13,15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUJNOSCUZJLSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

A representative synthetic route for tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves the following steps:

Analytical and Validation Techniques

Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/water gradient) is used to confirm purity levels exceeding 98%.

Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR) are employed to verify molecular structure and functional groups, such as hydroxyl stretches near 3400 cm⁻¹.

Stereochemical Configuration : X-ray crystallography and chiral chromatography techniques confirm the stereochemistry of the compound, crucial for its biological activity.

Research Findings and Comparative Analysis

Industrial and Scale-Up Considerations

Industrial synthesis adapts laboratory procedures with optimizations for yield, cost, and throughput:

Summary Table of Key Physical and Chemical Data Relevant to Preparation

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

Reduction: The hydroxyl group can be reduced to form corresponding ethers or alkanes.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethers or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its structural features allow it to act as a building block for the preparation of various piperidine-based compounds. The compound can undergo several transformations, such as oxidation and reduction, leading to the formation of aldehydes, carboxylic acids, ethers, or substituted piperidine derivatives.

Biological Research

In biological studies, this compound is utilized to investigate the effects of piperidine derivatives on biological systems. It can serve as a model compound for examining interactions between piperidine-based drugs and biological targets. The presence of hydroxyl and hydroxymethyl groups enhances its ability to form hydrogen bonds with biomolecules, potentially influencing their biological activity.

Medicinal Chemistry

The compound shows promise in the field of medicinal chemistry for developing new therapeutic agents. Its unique structure positions it as a candidate for designing drugs that target specific receptors or enzymes. The stability provided by the tert-butyl ester group is advantageous for enhancing bioavailability and optimizing pharmacokinetic properties .

Industrial Applications

In industrial contexts, this compound may be employed in producing specialty chemicals and materials. Its utility extends to developing new catalysts and reagents for various chemical processes.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives using this compound as a precursor. The research highlighted the efficiency of multi-step synthesis routes that include protection and functionalization steps tailored for high yield and purity.

Research evaluated the biological activity of several piperidine derivatives derived from this compound, focusing on their interactions with specific enzymes involved in metabolic pathways. The findings suggested that modifications to the hydroxymethyl group could significantly alter enzyme affinity.

Case Study 3: Drug Development Potential

In a medicinal chemistry context, researchers explored the potential of this compound in designing inhibitors for specific biological targets. The study concluded that the structural characteristics of this compound could be leveraged to enhance drug efficacy.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

Positional Isomerism

- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate : The hydroxymethyl group at the 4-position (vs. 3-position in the target compound) alters steric and electronic environments. This positional difference impacts conformational flexibility and reactivity in subsequent reactions, as seen in its use for synthesizing AMP-activated protein kinase (AMPK) activators .

- tert-butyl 3-hydroxypiperidine-1-carboxylate : Lacking the hydroxymethyl group, this simpler analog (CAS 143900-43-0) is less functionalized, making it more suitable for straightforward alkylation or acylation reactions .

Halogenated Derivatives

- tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate : The iodomethyl group enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings), contrasting with the hydroxymethyl group’s utility in oxidation or esterification .

- tert-butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate : Fluorination at the 3-position (CAS 1303974-47-1) increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve drug-like properties .

Azetidine vs. Piperidine Scaffolds

- tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: The smaller azetidine ring (4-membered vs. This compound (CAS 1428330-70-4) has a molecular weight of 203.24 and is used in heterocyclic building block libraries .

Table 1: Key Analogs and Properties

Biological Activity

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 140695-85-8) is a piperidine derivative with significant potential in medicinal chemistry. This compound features a tert-butyl ester group, hydroxymethyl, and hydroxyl functional groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 215.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding facilitated by its hydroxyl and hydroxymethyl groups. The tert-butyl ester enhances the compound's stability and bioavailability, making it an attractive candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is implicated in the pathogenesis of several diseases, including certain cancers and autoimmune disorders. The inhibition of BTK by this compound suggests potential therapeutic applications in oncology and immunology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the hydroxymethyl group is significant as it may enhance interactions with biological macromolecules. Comparative studies with similar piperidine derivatives reveal that modifications to the piperidine ring can lead to varied pharmacological profiles.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl, Hydroxyl, Tert-butyl ester | BTK inhibitor |

| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylic acid | Lacks azetidine group | Reduced solubility |

| Tert-butyl 6-piperazin-1-ylpyridazine-3-carboxylate | Contains piperazine instead of piperidine | Different pharmacological profile |

Case Studies and Research Findings

- Inhibition of BTK : A study demonstrated that this compound effectively inhibits BTK with an IC50 value comparable to established inhibitors. This positions it as a promising candidate for further development in treating cancers and autoimmune diseases .

- Toxicity Studies : Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, showing low cytotoxicity against non-cancerous cell lines compared to its potency against cancerous cells. This selectivity is crucial for therapeutic applications .

- Pharmacokinetics : Research on the pharmacokinetic properties of this compound suggests good absorption and distribution characteristics, which are essential for oral bioavailability. The stability conferred by the tert-butyl group also supports its potential as a drug candidate .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Formation of the piperidine ring via cyclization of precursors such as cyclopropylamine derivatives under thiocyanate conditions.

- Step 2 : Introduction of the tert-butyl carbamate group using reagents like Boc anhydride in dichloromethane (DCM) at 0–20°C .

- Step 3 : Hydroxymethylation via oxidation or substitution reactions, often employing triethylamine (TEA) or DMAP as catalysts . Yields are optimized by controlling reaction temperatures (e.g., ice-cooling for exothermic steps) and purification via silica gel chromatography .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for volatile solvents.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Note that toxicological data are limited, so treat as a potential hazard .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : For confirming hydroxyl and tert-butyl group positions (e.g., H NMR δ 1.4 ppm for tert-butyl protons).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS m/z calculated for CHNO: 269.16).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry at the 3-hydroxy and hydroxymethyl positions .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in derivatives of this compound?

- Density Functional Theory (DFT) : Predicts optimized geometries and electronic properties (e.g., bond angles at the piperidine ring).

- Crystallography Software : SHELX suite refines diffraction data to resolve chiral centers and hydrogen-bonding networks .

- Molecular Dynamics (MD) : Simulates conformational flexibility, aiding in understanding solvent interactions .

Q. What strategies address contradictions in spectroscopic data during synthesis?

- Case Study : Discrepancies in C NMR signals for hydroxymethyl groups may arise from solvent polarity or tautomerism. Validate via:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., rotamers) .

- Alternative Routes : Compare data from independent syntheses (e.g., Boc protection under anhydrous vs. aqueous conditions) .

Q. How can reaction conditions be optimized to improve yield and purity?

- Catalyst Screening : DMAP or TEA enhances acylation efficiency for the tert-butyl group .

- Solvent Optimization : Use DCM for Boc protection (low nucleophilicity) and THF for hydroxymethylation (polar aprotic medium) .

- Workup Procedures : Liquid-liquid extraction removes unreacted precursors; silica chromatography isolates diastereomers .

Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?

- Heat Management : Exothermic steps (e.g., Boc protection) require jacketed reactors for temperature control .

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.

- Byproduct Mitigation : Monitor intermediates via inline FTIR to minimize side reactions .

Methodological Considerations

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- The bulky tert-butyl group slows nucleophilic attacks at the piperidine nitrogen, necessitating longer reaction times for acylation.

- Evidence : Kinetic studies show 2x slower reaction rates compared to methyl-substituted analogs .

Q. What are the implications of the compound’s logP value for solubility studies?

Q. How do structural modifications at the 3-hydroxy position affect biological activity?

- Case Study : Replacing hydroxymethyl with sulfonyl groups reduces cytotoxicity in vitro but increases metabolic stability.

- Validation : SAR studies using LC-MS to track metabolite formation in hepatic microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.